Dimethyl (2S,3S)-2,3-Difluorosuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (2S,3S)-2,3-Difluorosuccinate is a chiral compound with significant importance in organic chemistry It is a derivative of succinic acid, where two fluorine atoms are substituted at the 2 and 3 positions, and the carboxyl groups are esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2S,3S)-2,3-Difluorosuccinate typically involves the fluorination of dimethyl succinate. One common method is the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under anhydrous conditions, often in the presence of a solvent like dichloromethane, at low temperatures to control the reaction rate and selectivity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of microreactor technology can enhance the efficiency and safety of the fluorination process, allowing for better control over reaction parameters and reducing the risk of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2S,3S)-2,3-Difluorosuccinate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or thiourea in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products
Nucleophilic Substitution: Formation of substituted succinates.
Reduction: Formation of diols.
Hydrolysis: Formation of difluorosuccinic acid.
Scientific Research Applications
Dimethyl (2S,3S)-2,3-Difluorosuccinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the synthesis of fluorinated polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of Dimethyl (2S,3S)-2,3-Difluorosuccinate involves its interaction with specific molecular targets. The fluorine atoms can form strong hydrogen bonds with active site residues in enzymes, leading to inhibition or modulation of enzyme activity. This compound can also participate in covalent bonding with nucleophilic sites, altering the function of biological molecules .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (2S,3S)-2,3-Dibromosuccinate
- Dimethyl (2S,3S)-2,3-Dichlorosuccinate
- Dimethyl (2S,3S)-2,3-Diiodosuccinate
Uniqueness
Dimethyl (2S,3S)-2,3-Difluorosuccinate is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties compared to other halogenated succinates. Fluorine’s high electronegativity and small size make it an excellent candidate for enhancing the stability and bioactivity of the compound .
Biological Activity
Dimethyl (2S,3S)-2,3-difluorosuccinate is a fluorinated organic compound that has garnered attention due to its unique biological activity and potential applications in medicinal chemistry. This article explores its biological mechanisms, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
This compound features two fluorine atoms attached to the second and third carbon atoms of the succinate backbone. This specific stereochemistry contributes to its biochemical interactions and reactivity. The compound is synthesized from dimethyl succinate through fluorination processes, often utilizing diethylaminosulfur trifluoride (DAST) as a fluorinating agent under anhydrous conditions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The presence of fluorine atoms allows for strong hydrogen bonding with active site residues in enzymes, potentially inhibiting their activity. This feature is particularly relevant for designing enzyme inhibitors in drug development.
- Cellular Pathway Interaction : Hydrolysis of the ester groups can release fluorinated intermediates that may interact with cellular pathways, influencing metabolic processes and signaling pathways.
Biological Activity and Applications
Research indicates that compounds like this compound exhibit distinct biological activities due to their structural properties. Some key findings include:
- Anticancer Potential : Studies have suggested that fluorinated compounds can serve as effective anticancer agents by inhibiting specific protein-protein interactions crucial for tumor growth. For instance, biaryl derivatives related to this compound have been explored for their ability to inhibit Yap/Taz-Tead interactions in cancer cells .
- Diabetes Management : Analogues of this compound have been evaluated as inhibitors of dipeptidyl peptidase IV (DPP-4), an enzyme implicated in glucose metabolism. One such analogue demonstrated potent inhibition with an IC50 value of 6.3 nM, indicating potential for developing new treatments for type 2 diabetes .
Case Studies
Several studies have highlighted the biological implications of this compound:
- Fluorinated Drugs Development : A review on the next generation of fluorine-containing pharmaceuticals emphasizes how selective fluorination enhances the pharmacological profiles of bioactive molecules. This underscores the strategic importance of incorporating fluorinated compounds in drug design .
- Inhibition Studies : Research has shown that similar compounds exhibit varying degrees of biological activity based on their structural modifications. For example, while Dimethyl succinate lacks fluorine atoms and exhibits different reactivity profiles, its difluorinated counterpart demonstrates enhanced stability and interaction capabilities with biological targets.
Comparative Analysis
The following table summarizes the key differences between this compound and related compounds:
Compound | Fluorination | Biological Activity | Applications |
---|---|---|---|
This compound | Yes | Enzyme inhibition; anticancer activity | Drug development |
Dimethyl succinate | No | Limited reactivity | Organic synthesis |
Dimethyl (2R,3R)-2,3-Difluorosuccinate | Yes | Similar to 2S,3S variant but with different activity | Research applications |
Dimethyl (2R,3R)-2,3-Dichlorosuccinate | No | Different chemical behavior | Specialty chemical production |
Properties
Molecular Formula |
C6H8F2O4 |
---|---|
Molecular Weight |
182.12 g/mol |
IUPAC Name |
dimethyl (2S,3S)-2,3-difluorobutanedioate |
InChI |
InChI=1S/C6H8F2O4/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4H,1-2H3/t3-,4-/m1/s1 |
InChI Key |
HTCDJPGLTNCTGT-QWWZWVQMSA-N |
Isomeric SMILES |
COC(=O)[C@@H]([C@H](C(=O)OC)F)F |
Canonical SMILES |
COC(=O)C(C(C(=O)OC)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.